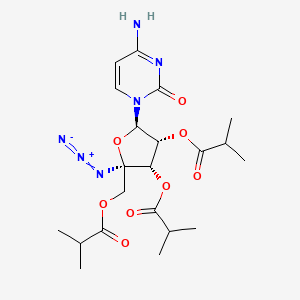
巴拉匹拉韦
科学研究应用
巴拉匹拉韦因其抗病毒特性而被广泛研究。 它最初开发用于治疗慢性丙型肝炎病毒 (HCV) 感染,在临床研究中与 PEG-IFNα-2a (IFN) 合用或与利巴韦林合用时显示出协同作用 . 由于显着的血液学变化,特别是中性粒细胞减少症,其开发被终止 .
除了 HCV 外,巴拉匹拉韦还被研究用于治疗登革热。 虽然它在临床试验中耐受性良好,但它并没有显著改变病毒学指标的动力学或改善疾病的临床指标 . 尽管存在这些挫折,巴拉匹拉韦仍然是抗病毒疗法研究和开发新的抗病毒药物的有价值的化合物。
作用机制
生化分析
Biochemical Properties
Balapiravir plays a crucial role in biochemical reactions by inhibiting viral RNA polymerase, thereby preventing the replication of viral RNA. It interacts with several enzymes and proteins, including the nonstructural protein 5 (NS5) of flaviviruses, which is essential for viral replication . The interaction between Balapiravir and NS5 is characterized by the incorporation of the nucleoside analog into the viral RNA, leading to chain termination and inhibition of viral replication .
Cellular Effects
Balapiravir exerts significant effects on various types of cells and cellular processes. In infected cells, Balapiravir inhibits viral replication, thereby reducing viral load and limiting the spread of the virus . This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, Balapiravir has been shown to modulate the expression of cytokines and other immune-related genes, thereby impacting the host’s immune response to viral infection .
Molecular Mechanism
The molecular mechanism of Balapiravir involves its conversion into the active triphosphate form within the cell. This active form competes with natural nucleotides for incorporation into the viral RNA by the viral RNA polymerase . Once incorporated, Balapiravir causes premature termination of the RNA chain, effectively inhibiting viral replication . Additionally, Balapiravir may also inhibit other viral enzymes, further disrupting the viral life cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Balapiravir have been observed to change over time. The stability and degradation of Balapiravir are critical factors influencing its efficacy. Studies have shown that Balapiravir remains stable under physiological conditions, allowing for sustained antiviral activity . Long-term effects on cellular function have been observed, including persistent inhibition of viral replication and modulation of immune responses .
Dosage Effects in Animal Models
The effects of Balapiravir vary with different dosages in animal models. At lower doses, Balapiravir effectively inhibits viral replication without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and hematological abnormalities have been observed . Threshold effects have been identified, indicating the importance of optimizing dosage to achieve maximum antiviral efficacy while minimizing adverse effects .
Metabolic Pathways
Balapiravir is involved in several metabolic pathways within the cell. It is phosphorylated by cellular kinases to its active triphosphate form, which is then incorporated into viral RNA . The metabolism of Balapiravir also involves interactions with various enzymes and cofactors, including those involved in nucleotide metabolism . These interactions can affect metabolic flux and metabolite levels, influencing the overall antiviral activity of Balapiravir .
Transport and Distribution
Balapiravir is transported and distributed within cells and tissues through various mechanisms. It is taken up by cells via nucleoside transporters and is subsequently phosphorylated to its active form . Balapiravir can also interact with binding proteins that facilitate its distribution within the cell . The localization and accumulation of Balapiravir within specific tissues and cells are critical for its antiviral efficacy .
Subcellular Localization
The subcellular localization of Balapiravir is essential for its activity and function. Balapiravir is primarily localized in the cytoplasm, where it exerts its antiviral effects by inhibiting viral RNA polymerase . Targeting signals and post-translational modifications may direct Balapiravir to specific compartments or organelles, enhancing its antiviral activity . The precise subcellular localization of Balapiravir can influence its efficacy and the overall outcome of antiviral therapy .
准备方法
巴拉匹拉韦是一种核苷类似物药物。 合成路线涉及制备 4'-叠氮胞苷,然后将其转化为 2'、3'、5'-异丁酸三酯以提高生物利用度 . 该前药在从胃肠道吸收后有效地转化为其活性形式 R1479 . 工业生产方法通常涉及大规模合成和纯化过程,以确保该化合物的功效和安全性。
化学反应分析
巴拉匹拉韦经历了几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成各种氧化衍生物。
还原: 还原反应可以将叠氮基转化为胺基。
取代: 叠氮基可以在适当的条件下被其他官能团取代。
这些反应中常用的试剂包括过氧化氢等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
巴拉匹拉韦与其他用于抗病毒治疗的核苷类似物药物类似,如利巴韦林、法匹拉韦和达沙布韦 . 巴拉匹拉韦独特的结构和作用机制使其与这些化合物有所区别。 与具有更广泛抗病毒活性的利巴韦林和法匹拉韦不同,巴拉匹拉韦专门针对丙型肝炎病毒的 RNA 聚合酶 . 达沙布韦是另一种 RNA 聚合酶抑制剂,已被重新用于治疗登革病毒,但巴拉匹拉韦独特的前药设计和转化为 R1479 使其与众不同 .
类似化合物
利巴韦林: 一种广谱抗病毒药物,用于治疗各种病毒感染。
法匹拉韦: 一种抗病毒药物,用于治疗流感和其他 RNA 病毒感染。
巴拉匹拉韦独特的特性和对丙型肝炎病毒 RNA 聚合酶的特异性抑制使其成为研究和潜在治疗应用的有价值的化合物。
属性
IUPAC Name |
[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-azido-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N6O8/c1-10(2)17(28)32-9-21(25-26-23)15(34-19(30)12(5)6)14(33-18(29)11(3)4)16(35-21)27-8-7-13(22)24-20(27)31/h7-8,10-12,14-16H,9H2,1-6H3,(H2,22,24,31)/t14-,15+,16-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXWOLCNTHXCLF-DXEZIKHYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1(C(C(C(O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@]1([C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)OC(=O)C(C)C)OC(=O)C(C)C)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219098 | |
| Record name | Balapiravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690270-29-2 | |
| Record name | Balapiravir | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=690270-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Balapiravir | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12283 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Balapiravir | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BALAPIRAVIR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VOT0LP7I9K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


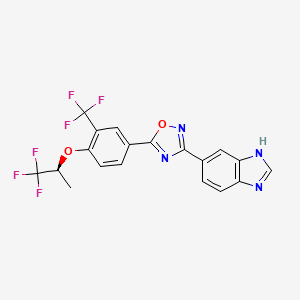
![3-(3H-benzimidazol-5-yl)-5-[3-(trifluoromethyl)-4-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B1667636.png)
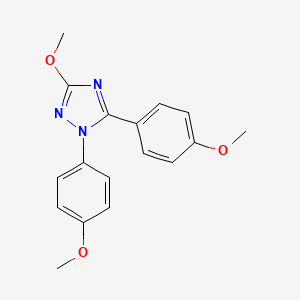
![(E)-but-2-enedioic acid;(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1667639.png)
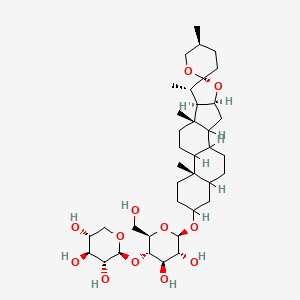
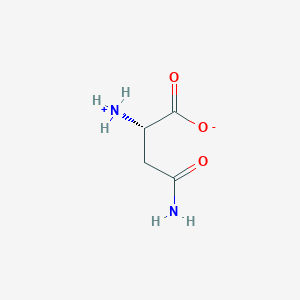
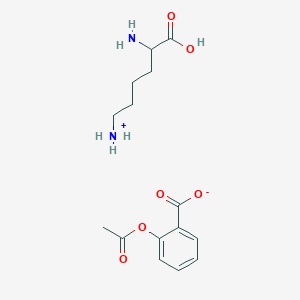
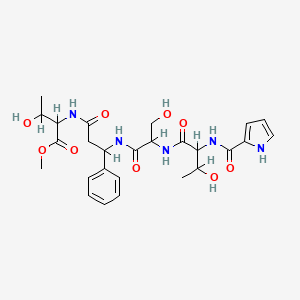
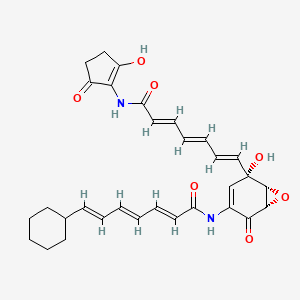
![1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrochloride](/img/structure/B1667653.png)
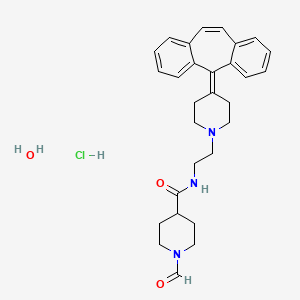
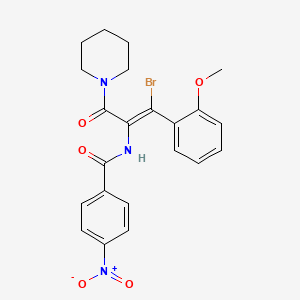
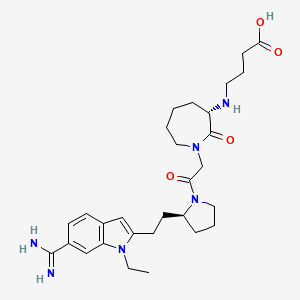
![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)
